molecular formula C7H5ClN4 B1630370 5-(3-chlorophenyl)-1H-tetrazole CAS No. 41421-28-7

5-(3-chlorophenyl)-1H-tetrazole

Cat. No. B1630370
CAS RN: 41421-28-7
M. Wt: 180.59 g/mol
InChI Key: OLEWPGUJZBDDKJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its reactions with other substances and its stability under various conditions.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity).


Scientific Research Applications

Structural Analysis and Interaction Studies

5-(3-Chlorophenyl)-1H-Tetrazole and its derivatives have been extensively studied for their structural properties using techniques like X-ray crystallography. These studies reveal details about the planarity of the tetrazole rings and the conformation of aryl rings. Furthermore, molecular docking studies have been performed to understand the orientation and interaction of these molecules within specific enzyme active sites, particularly their role as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).

Reactivity and Electron Attachment

Research has explored the electron-induced reactivity of 5-(3-Chlorophenyl)-1H-Tetrazole, particularly focusing on its dissociative and associative electron attachment processes. Such studies are vital in understanding the molecular structure's influence on reactivity, with implications in fields like material science and chemistry (Luxford et al., 2021).

Synthesis and Drug Design

5-Substituted 1H-Tetrazoles, including 5-(3-Chlorophenyl)-1H-Tetrazole, are significant in medicinal chemistry as bioisosteric replacements for carboxylic acids. They are integral components of various clinical drugs, and ongoing research aims to develop more efficient and eco-friendly methods for their synthesis. This has far-reaching implications in drug design and development (Mittal & Awasthi, 2019).

Corrosion Inhibition

5-(3-Chlorophenyl)-1H-Tetrazole has been identified as an effective corrosion inhibitor, particularly for mild steel in industries like oil and natural gas. Its efficacy in inhibiting corrosion has been studied through various methods like potentiodynamic polarization and scanning electron microscopy, offering insights into its potential industrial applications (Kamble & Dubey, 2021).

Safety And Hazards

This would involve a discussion of any risks associated with handling the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


properties

IUPAC Name

5-(3-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEWPGUJZBDDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901150
Record name NoName_225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-1H-tetrazole

CAS RN

41421-28-7
Record name 5-(3-Chlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41421-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Following the procedure in COMPOUND 3 for the synthesis of intermediate 5-(3-bromophenyl)-2H-tetrazole, 3-chlorobenzonitrile (1.88 g, 13.67 mmol) was employed to obtain 5-(3-chlorophenyl)-2H-tetrazole.
[Compound]
Name
COMPOUND 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
AU Borse, MN Pail, N Patil - Heterocyclic Lett, 2012 - researchgate.net
The mixture of phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) is prove to be an efficient protocol for the [3+ 2] cycloaddition reaction between sodium azide and organic …
Number of citations: 2 www.researchgate.net
S Molaei, T Tamoradi, M Ghadermazi… - Applied …, 2019 - Wiley Online Library
Mesoporous SBA‐15 was synthesized and modified with 3‐chloropropyltrimethoxysilane and then used in immobilization of creatinine groups, which were employed to introduce Y 3+ …
Number of citations: 34 onlinelibrary.wiley.com
M Nikoorazm… - Applied …, 2017 - Wiley Online Library
A palladium S‐benzylisothiourea complex was anchored on functionalized MCM‐41 (Pd‐SBT@MCM‐41) and applied as efficient and reusable catalyst for the synthesis of 5‐…
Number of citations: 24 onlinelibrary.wiley.com
RD Padmaja, DR Meena, B Maiti, K Chanda - Research on Chemical …, 2017 - Springer
An efficient synthetic methodology for construction of 5-substituted 1H-tetrazoles under microwave irradiation in green medium is described. With [Cu(phen)(PPh 3 ) 2 ]NO 3 as catalyst …
Number of citations: 13 link.springer.com
RD Padmaja, S Rej, K Chanda - Chinese Journal of Catalysis, 2017 - Elsevier
Recyclable CuO nanoparticles were successfully employed to catalyze the microwave-assisted (3+2) cycloaddition reaction between nitriles and NaN 3 to efficiently synthesize 5-…
Number of citations: 13 www.sciencedirect.com
A Elhampour, F Nemati - Organic Preparations and Procedures …, 2018 - Taylor & Francis
The nitrile group is valuable in organic synthesis and can be transformed to a variety of functional groups, including thiazoles, oxazolidones, triazoles, and tetrazoles. Moreover, …
Number of citations: 3 www.tandfonline.com
E Kobayashi, H Togo - Tetrahedron, 2018 - Elsevier
The successive treatment of aryl bromides with n-BuLi, DMF, hydroxylamine hydrochloride, and finally diphenylphosphoryl azide provided efficiently the corresponding 5-aryltetrazoles …
Number of citations: 15 www.sciencedirect.com
S Zhao, AS Ali, X Kong, Y Zhang, X Liu… - European Journal of …, 2023 - Elsevier
A series of 1-benzyloxy-5-phenyltetrazole derivatives and similar compounds were synthesized and evaluated for their in vitro inhibitory activity against androgen-receptor-dependent (…
Number of citations: 2 www.sciencedirect.com
N Nowrouzi, S Farahi… - Letters in Organic …, 2016 - ingentaconnect.com
Background: Tetrazoles are imperative nitrogen rich heterocyclic compounds with a wide range of applications in the field of organic synthesis, coordination chemistry, material sciences…
Number of citations: 5 www.ingentaconnect.com
S Paudel, X Min, S Acharya, DB Khadka, G Yoon… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters are important targets in the treatment of various central nervous disorders. Several limitations of traditional reuptake inhibitors, like delayed onset of action, …
Number of citations: 13 www.sciencedirect.com

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